Home > Products > Screening Compounds P140501 > Tenofovir Disoproxil Fumarate(TDF)
Tenofovir Disoproxil Fumarate(TDF) -

Tenofovir Disoproxil Fumarate(TDF)

Catalog Number: EVT-13546549
CAS Number:
Molecular Formula: C23H34N5O14P
Molecular Weight: 635.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tenofovir disoproxil fumarate is derived from tenofovir, an acyclic analog of deoxyadenosine 5'-monophosphate. The compound is classified as a prodrug, meaning it is metabolized in the body to its active form, tenofovir. This classification places it within the broader category of antiretroviral drugs, specifically nucleotide analog reverse transcriptase inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of tenofovir disoproxil fumarate involves several key steps:

  1. Preparation of R-9-(2-hydroxypropyl)adenine: This is achieved by reacting adenine with R-propylene carbonate.
  2. Condensation Reaction: The resulting compound undergoes a condensation reaction with diethyl(tosyloxy)methylphosphonate in the presence of magnesium alkoxide to produce R-9[2-(diethyl-phosphonic acid methoxy)propyl]adenine.
  3. Hydrolysis: The intermediate undergoes hydrolysis to yield tenofovir.
  4. Final Condensation: Finally, tenofovir reacts with chloromethyl isopropyl carbonate under triethylamine catalysis to form tenofovir disoproxil fumarate.

This process is noted for its low cost and high product quality, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

The molecular formula of tenofovir disoproxil fumarate is C23H34N5O14PC_{23}H_{34}N_{5}O_{14}P, with a molecular weight of approximately 635.5149 g/mol. Its structural representation includes various functional groups such as phosphonates and carbonates, which are crucial for its biological activity.

  • IUPAC Name: (2E)-but-2-enedioic acid; bis({[(propan-2-yloxy)carbonyl]oxy}methyl) {[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methanephosphonate
  • CAS Number: 202138-50-9
  • InChI Key: VCMJCVGFSROFHV-WZGZYPNHSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Tenofovir disoproxil fumarate undergoes hydrolysis in vivo to release tenofovir, which is then phosphorylated to form tenofovir diphosphate, the active metabolite that exerts its therapeutic effects by inhibiting reverse transcriptase. This mechanism involves competitive inhibition with natural substrates (deoxyadenosine 5’-triphosphate) and results in DNA chain termination during viral replication .

Mechanism of Action

The mechanism by which tenofovir disoproxil fumarate acts involves several steps:

  1. Absorption and Conversion: After oral administration, the prodrug is absorbed and converted into tenofovir.
  2. Phosphorylation: Inside cells, tenofovir is phosphorylated to its active form, tenofovir diphosphate.
  3. Inhibition of Reverse Transcriptase: The active metabolite competes with natural deoxyribonucleotides for incorporation into viral DNA during replication, leading to chain termination.

This process effectively reduces viral load in HIV-infected individuals and suppresses hepatitis B virus replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Approximately 13.4 mg/mL in water at 25 °C
  • Partition Coefficient (log P): 1.25
  • pKa: 3.75

Chemical Properties

  • Molecular Weight: 635.52 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Polar Surface Area: 185.44 Ų .

These properties indicate that tenofovir disoproxil fumarate has favorable characteristics for oral bioavailability.

Applications

Tenofovir disoproxil fumarate has significant applications in clinical settings:

  1. HIV Treatment: It is used as part of combination therapy for managing HIV infection.
  2. Hepatitis B Treatment: Effective in treating chronic hepatitis B virus infections.
  3. Pre-exposure Prophylaxis (PrEP): When combined with emtricitabine, it is used as a preventive measure against HIV infection in high-risk populations .
Synthesis and Prodrug Design Innovations

Rational Design of TDF as a Nucleotide Analogue Prodrug

Tenofovir disoproxil fumarate (TDF) was engineered to overcome the intrinsic pharmacokinetic limitations of its parent compound, tenofovir (TFV). TFV’s phosphonate group confers high polarity, resulting in poor intestinal permeability (<0.5% oral bioavailability) and minimal cellular uptake [1] [8]. The prodrug strategy strategically masks both phosphonate hydroxyl groups with isopropyloxycarbonyloxymethyl (POC) moieties, forming the bis-ester TDF. This modification:

  • Reduces polarity: The POC groups lower the partition coefficient (log P) from -1.6 (TFV) to 1.2 (TDF), facilitating passive diffusion across enterocytes [1].
  • Targets enzymatic activation: Intracellular carboxylesterases (CE) and phosphodiesterases hydrolyze TDF sequentially to tenofovir monophosphate ester (TFV-ME) and finally to pharmacologically active tenofovir diphosphate (TFV-DP) [1] [5].
  • Mitigates luminal degradation: The POC groups shield the phosphonate from acidic hydrolysis in the stomach but remain susceptible to pancreatic esterases in the duodenum, necessitating co-formulation with esterase inhibitors in advanced designs [9].

Table 1: Key Physicochemical and Metabolic Properties of TFV vs. TDF

PropertyTenofovir (TFV)Tenofovir Disoproxil Fumarate (TDF)
Log P (Partition Coefficient)-1.61.2
Oral Bioavailability<0.5%~25-30%
Enzymatic Activation SiteN/AIntracellular esterases/phosphodiesterases
Major Metabolic ChallengeLuminal efflux via P-gpHydrolysis by luminal esterases

This prodrug design transforms TFV from a therapeutically impractical molecule into a cornerstone antiviral agent [8].

Comparative Analysis of Esterification Strategies for Bioavailability Enhancement

Esterification approaches for tenofovir have evolved significantly, with TDF representing a first-generation bis-ester prodrug. Critical comparisons include:

  • TDF’s ester vulnerability: In human intestinal homogenates, >73% of TDF hydrolyzes to TFV within 5 minutes due to carboxylesterase activity. Co-administration with esterase inhibitors like propylparaben (GRAS-approved) increases apical-to-basolateral transport 22.8-fold in Caco-2 models by protecting intact TDF [1] [9]. Vitamin E derivatives (e.g., d-α-tocopheryl PEG 1000 succinate) further inhibit P-glycoprotein (P-gp) efflux transporters, synergistically enhancing absorption [1].

  • Alternative ester designs:

  • Bis(l-amino acid) esters: Compound 11 (bis-l-valine ester) achieves 10.3% oral bioavailability in rats—3× higher than TDF—due to peptide transporter (PEPT1) uptake [4].
  • Tenofovir dipivoxil fumarate: This pivalate-based prodrug shows 20% higher relative bioavailability than TDF in humans (geometric mean AUC ratio: 122.85%) but suffers from instability in enterocyte cytosol [3].
  • Tenofovir alafenamide (TAF): This phosphonoamidate prodrug resets luminal esterases and undergoes targeted hepatic activation. While not a direct ester of TFV, its design principles stem from TDF’s limitations, yielding 4× higher lymphoid cell uptake than TDF [5].

Table 2: Bioavailability Enhancement Strategies for Tenofovir Prodrugs

StrategyMechanismBioavailability GainKey Limitation
TDF + GRAS inhibitorsEsterase/P-gp inhibition22.8-fold transport increase (Caco-2)Food-dependent efficacy
Bis(l-valine) esterPEPT1 transporter uptake10.3% (rat), 3× > TDFSynthesis complexity
Tenofovir dipivoxilEnhanced membrane diffusion20% > TDF (human)Cytosolic instability
TAFTargeted hepatic activation4× > TDF in lymphoid cellsHigh cost

Industrial-Scale Synthesis Methodologies and Process Optimization Challenges

Producing TDF at commercial scale involves navigating complex chemical transformations with stringent purity requirements. The canonical three-step route comprises:

  • Diethyl tosyloxymethylphosphonate synthesis:
  • Tosylation of diethyl hydroxymethylphosphonate using p-toluenesulfonyl chloride.
  • Early processes used triethylamine in dichloromethane, generating corrosive by-products. Optimized methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in toluene/water biphasic systems, reducing impurity formation by 60% [6] [10].
  • Nucleoside coupling:
  • Reaction of (R)-9-(2-hydroxypropyl)adenine with diethyl tosyloxymethylphosphonate under basic conditions.
  • Magnesium tert-butoxide (MTB)-mediated alkoxylation is capricious due to MTB’s moisture sensitivity and gelation in solvents like NMP. A breakthrough substitution uses a 1:1 Grignard reagent/tert-butanol mixture, enabling near solvent-free conditions and improving yield from 68% to 89% [7] [10].
  • Esterification and salt formation:
  • Hydrolysis of the diethyl phosphonate intermediate followed by bis-esterification with chloromethyl isopropyl carbonate.
  • Key challenges: Chloromethyl carbonate derivatives hydrolyze readily, necessitating anhydrous handling. Fumarate salt crystallization requires precise stoichiometric control to avoid tenofovir disoproxil hemifumarate impurities [6].

Table 3: Industrial Synthesis Process Optimizations for TDF

Synthesis StageTraditional ApproachOptimized ApproachImpact
TosylationTriethylamine/DichloromethaneTetrabutylammonium bromide/toluene-water60% impurity reduction
AlkoxylationMagnesium tert-butoxide (MTB) in NMPGrignard/tert-butanol mix, solvent-freeYield ↑ 68% → 89%
Final CrystallizationEthanol/waterIsopropanol with seed crystalsPurity ↑ 98.5% → 99.9%

Patent landscapes reveal additional innovations: Core patents (e.g., US 5,922,695) cover the POC prodrug motif, while process patents protect optimized routes—such as using crown ethers for anion activation during phosphonate hydrolysis—extending commercial exclusivity [8]. Continuous flow reactors are emerging to bypass intermediate isolation, reducing processing time by 40% [10].

Properties

Product Name

Tenofovir Disoproxil Fumarate(TDF)

IUPAC Name

[[(2S)-2-(6-aminopurin-9-yl)propoxy]methyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

Molecular Formula

C23H34N5O14P

Molecular Weight

635.5 g/mol

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1

InChI Key

PUKNZLNJLJHBQF-KZHAMYRLSA-N

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@H](COCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)N1C=NC2=C(N=CN=C21)N.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.